molecular formula C26H28N2O5S B11417522 3-(4-ethoxyphenyl)-3-hydroxy-7-(3-methoxy-4-propoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

3-(4-ethoxyphenyl)-3-hydroxy-7-(3-methoxy-4-propoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B11417522
M. Wt: 480.6 g/mol
InChI Key: GVSMDFSSORPCMG-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-3-hydroxy-7-(3-methoxy-4-propoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex organic compound that belongs to the class of thiazolopyridines This compound is characterized by its unique structure, which includes multiple functional groups such as ethoxy, methoxy, propoxy, hydroxy, and carbonitrile

Preparation Methods

The synthesis of 3-(4-ethoxyphenyl)-3-hydroxy-7-(3-methoxy-4-propoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile can be achieved through a multi-step synthetic route. The key steps involve the formation of the thiazolopyridine core, followed by the introduction of the various substituents. Common reagents used in the synthesis include ethyl bromide, methoxybenzaldehyde, and propoxybenzaldehyde. The reaction conditions typically involve refluxing in organic solvents such as methanol or ethanol, with the use of catalysts like methanesulfonic acid .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy, methoxy, and propoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone derivative, while reduction of the carbonitrile group would produce an amine derivative .

Scientific Research Applications

3-(4-ethoxyphenyl)-3-hydroxy-7-(3-methoxy-4-propoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-3-hydroxy-7-(3-methoxy-4-propoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For example, its potential anticancer activity is attributed to its ability to inhibit the estrogen receptor alpha (ERα), which plays a crucial role in the growth and proliferation of breast cancer cells. The compound binds to the receptor, preventing the activation of downstream signaling pathways that promote cell division and survival .

Comparison with Similar Compounds

Similar compounds to 3-(4-ethoxyphenyl)-3-hydroxy-7-(3-methoxy-4-propoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile include:

Properties

Molecular Formula

C26H28N2O5S

Molecular Weight

480.6 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-3-hydroxy-7-(3-methoxy-4-propoxyphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C26H28N2O5S/c1-4-12-33-22-11-6-17(13-23(22)31-3)20-14-24(29)28-25(21(20)15-27)34-16-26(28,30)18-7-9-19(10-8-18)32-5-2/h6-11,13,20,30H,4-5,12,14,16H2,1-3H3

InChI Key

GVSMDFSSORPCMG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2CC(=O)N3C(=C2C#N)SCC3(C4=CC=C(C=C4)OCC)O)OC

Origin of Product

United States

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